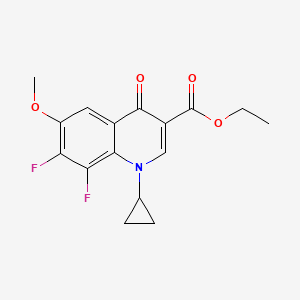

1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinolone class. This compound is notable for its complex structure, which includes a quinoline core substituted with cyclopropyl, difluoro, methoxy, and ethyl ester groups. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibacterial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which is often derived from aniline derivatives.

Cyclopropylation: Introduction of the cyclopropyl group is achieved through cyclopropanation reactions, often using diazo compounds.

Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Methoxylation: The methoxy group is added via methylation reactions, typically using methyl iodide or dimethyl sulfate.

Esterification: The final step involves esterification to introduce the ethyl ester group, commonly using ethanol and acid catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is extensively used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Used in the development of new pharmaceuticals, especially antibiotics.

Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of compounds derived from 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

Moxifloxacin: A related compound with additional methoxy and fluorine substituents.

Uniqueness: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its cyclopropyl and difluoro groups enhance its stability and potency as an antibacterial agent compared to other quinolones.

This compound’s unique structure and properties make it a valuable intermediate in the synthesis of advanced pharmaceuticals and a subject of ongoing research in medicinal chemistry.

Activité Biologique

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester, often referred to as a fluoroquinolone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its efficacy against various pathogens and its potential therapeutic applications.

- Molecular Formula : C16H15F2N O4

- Molecular Weight : 323.29 g/mol

- CAS Number : 1329836-33-0

- IUPAC Name : Ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-quinoline-3-carboxylate

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. Research has demonstrated that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline has been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound can be a valuable agent in treating infections caused by these pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication.

A study conducted on human cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

The observed IC50 values reflect the compound's potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Efficacy Study : A recent study published in Pharmaceutical Research found that the compound exhibited strong antibacterial activity comparable to existing antibiotics. It was effective against multidrug-resistant strains of bacteria, highlighting its potential as a new therapeutic option in infectious disease management .

- Mechanism of Action Investigation : Research published in Journal of Medicinal Chemistry elucidated the mechanism through which this compound induces apoptosis in cancer cells. The study showed that it activates caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer drug .

- Safety and Toxicology Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic doses. This was assessed using various human cell lines, demonstrating minimal adverse effects compared to traditional chemotherapeutics .

Propriétés

IUPAC Name |

ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)12(17)13(14)18/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNQYUXHBKLYIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.